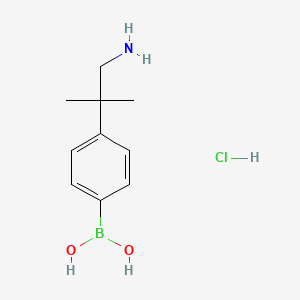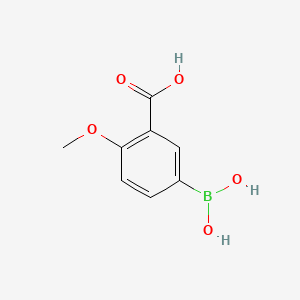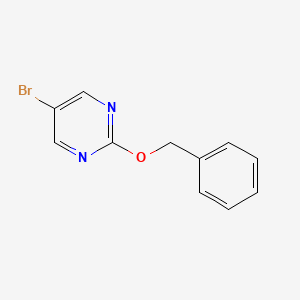
2-(Benzyloxy)-5-bromopyrimidine
Overview
Description
2-(Benzyloxy)-5-bromopyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGZEALFIOPSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654777 | |
| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742058-39-5 | |
| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the Structure-Activity Relationship (SAR) of 2,5-disubstituted pyrimidines related to anticancer activity?
A1: While the papers [, ] don't specifically analyze 2-(Benzyloxy)-5-bromopyrimidine, they explore the SAR of similar 2,5-disubstituted pyrimidines. The research indicates that modifications at the 2nd and 5th positions of the pyrimidine ring significantly influence the cytotoxic activity against various cancer cell lines. The presence of specific substituents, such as halogens (like bromine) and aromatic rings (like benzyloxy), are suggested to be crucial for enhancing the anticancer potential of these compounds. Further research is needed to delineate the precise SAR of this compound and its analogs.
Q2: What analytical methods were used to characterize the synthesized pyrimidine derivatives in the research?
A2: Although the papers [, ] don't explicitly detail the specific analytical techniques employed, it's common practice in synthetic organic chemistry to utilize a combination of methods for characterization. These techniques typically include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
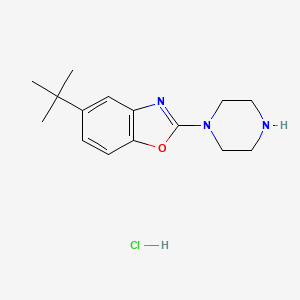
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)
![1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1439218.png)
![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)
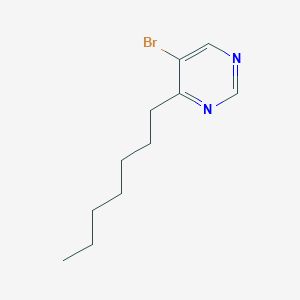
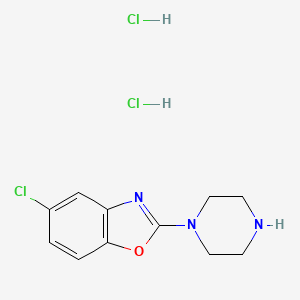
![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)
![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1439232.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)
